molecular formula C14H13N B1294957 6,11-Dihydro-5H-dibenzo[b,E]azepine CAS No. 449-55-8

6,11-Dihydro-5H-dibenzo[b,E]azepine

Cat. No. B1294957
CAS RN: 449-55-8
M. Wt: 195.26 g/mol
InChI Key: YSHVGIKWUJCBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,11-Dihydro-5H-dibenzo[b,E]azepine is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .


Synthesis Analysis

The synthesis of 6,11-Dihydro-5H-dibenzo[b,E]azepine involves a two-step process from appropriate indoles via N-arylation, then acid-catalysed rearrangement . This route has been shown to be effective for fluoro analogues and presents a broader scope .


Molecular Structure Analysis

The molecular formula of 6,11-Dihydro-5H-dibenzo[b,E]azepine is C14H13N . The dibenzazepine ring adopts a twist-boat conformation .


Physical And Chemical Properties Analysis

The molecular weight of 6,11-Dihydro-5H-dibenzo[b,E]azepine is 195.2597 . More detailed physical and chemical properties are not well-documented in the available literature.

Scientific Research Applications

Neurobiology Insights

Studies on the antidepressant tianeptine, a compound structurally related to tricyclic antidepressants like 6,11-Dihydro-5H-dibenzo[b,e]azepine, have provided insights into the neurobiology of mood, anxiety, and emotions. Tianeptine's efficacy and good tolerance are well established, and research has shown it to involve the interplay between numerous neurotransmitter systems and play a critical role in structural and functional brain plasticity. This highlights the importance of understanding central plasticity in depressive disorders and offers insights into the treatment of neurobiological features of such conditions (McEwen & Olié, 2005).

Heterocyclic Chemistry and Pharmacology

Heterocyclic compounds, such as azepine and its derivatives, have shown significant pharmacological implications. A review covering fifty years of literature on the synthesis, reactions, and biological properties of azepine-based heterocycles highlights their vast potential in medicinal chemistry. Despite substantial progress, the biological aspects of these compounds require further exploration, suggesting a promising research avenue for novel therapeutic agents (Kaur, Garg, Malhi, & Sohal, 2021).

Azepane-Based Drug Discovery

Azepane-based motifs have been recognized for their wide range of pharmacological properties, including anticancer, anti-tubercular, and antimicrobial activities. Over 20 azepane-based drugs have been FDA approved, treating various diseases. This review highlights recent developments in azepane-based compounds, emphasizing their structural diversity and potential as new therapeutic agents. The discussion includes structure-activity relationships (SAR) and molecular docking studies, serving as inspiration for future drug design and development (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

Analytical Methods in Antioxidant Research

The study of antioxidants, crucial in various fields including medicine, has led to the development of multiple assays for determining antioxidant activity. This review critically presents the most important tests, such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests, along with their detection mechanisms, advantages, and disadvantages. These methods, based on spectrophotometry and electrochemical (bio)sensors, play a vital role in antioxidant analysis and determining the antioxidant capacity of complex samples. This comprehensive overview aids in understanding the kinetics and mechanisms of antioxidant action, crucial for scientific research and practical applications in health-related fields (Munteanu & Apetrei, 2021).

Safety And Hazards

6,11-Dihydro-5H-dibenzo[b,E]azepine is classified as an irritant . It is recommended to avoid all unnecessary exposure .

properties

IUPAC Name

6,11-dihydro-5H-benzo[c][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHVGIKWUJCBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CNC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196333
Record name 6,11-Dihydro-5H-dibenz(b,e)azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,11-Dihydro-5H-dibenzo[b,E]azepine

CAS RN

449-55-8
Record name 6,11-Dihydro-5H-dibenz[b,e]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,11-Dihydro-5H-dibenz(b,e)azepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000449558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 449-55-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,11-Dihydro-5H-dibenz(b,e)azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,11-dihydro-5H-dibenz[b,e]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,11-Dihydro-5H-dibenzo[b,E]azepine
Reactant of Route 2
6,11-Dihydro-5H-dibenzo[b,E]azepine
Reactant of Route 3
6,11-Dihydro-5H-dibenzo[b,E]azepine
Reactant of Route 4
6,11-Dihydro-5H-dibenzo[b,E]azepine
Reactant of Route 5
6,11-Dihydro-5H-dibenzo[b,E]azepine
Reactant of Route 6
6,11-Dihydro-5H-dibenzo[b,E]azepine

Citations

For This Compound
25
Citations
GE Delgado, E Osal, AJ Mora, T González… - Journal of Structural …, 2018 - Springer
The title compound C 16 H 17 N, a potential pharmaceutical agent, crystallizes in the monoclinic P2 1/n space group with unit cell parameters a = 9.911(7) Å, b = 5.542(3) Å, c = 23.245(…
Number of citations: 2 link.springer.com
LM Acosta Quintero, A Palma, J Cobo… - … Section C: Structural …, 2016 - scripts.iucr.org
Compounds containing the tricyclic dibenzo[b,e]azepine system have potential activity in the treatment of a number of diseases. Continuing with our studies on the synthesis of new …
Number of citations: 3 scripts.iucr.org
LMA Quintero, A Palma, J Cobo, C Glidewell - … Crystallographica Section C, 2016 - infona.pl
Compounds containing the tricyclic dibenzo[b,e]azepine system have potential activity in the treatment of a number of diseases. Continuing with our studies on the synthesis of new …
Number of citations: 2 www.infona.pl
X He, X Li, J Liang, C Cao, S Li, T Zhang… - Bioorganic & medicinal …, 2018 - Elsevier
Rucaparib and PJ34 were used as the structural model for the design of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units. And target compounds …
Number of citations: 32 www.sciencedirect.com
CM Sanabría, A Palma, J Cobo… - … Section C: Structural …, 2014 - scripts.iucr.org
In the structure of (6R*,11R*)-5-acetyl-11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxylic acid, C19H19NO3, (I), the molecules are linked into sheets by a combination of O—H…
Number of citations: 4 scripts.iucr.org
T Zou, XG Zhang, JH Li, CL Deng… - Advanced Synthesis & …, 2012 - Wiley Online Library
A novel palladium‐catalyzed intramolecular tandem annulation method is presented for the synthesis of 3‐[5H‐dibenzo[b,e]azepin‐11(6H)‐ylidene]indolin‐2‐ones. This method allows …
Number of citations: 26 onlinelibrary.wiley.com
HJM Gijsen, D Berthelot, M Zaja, B Brône… - Journal of medicinal …, 2010 - ACS Publications
The TRPA1 channel can be considered as a key biological sensor to irritant chemicals. In this paper, the discovery of 11H-dibenz[b,e]azepines (morphanthridines) and dibenz[b,f][1,4]…
Number of citations: 91 pubs.acs.org
SW Park, HE Kang, W Yun, SY Lee, T Nam - Tetrahedron Letters, 2020 - Elsevier
Epinastine is a second generation histamine H 1 receptor antagonist used as a non-sedative antiallergic drug. When given orally, epinastine poorly penetrates blood-brain barrier (BBB) …
Number of citations: 1 www.sciencedirect.com
Y Ren, Q Yan, Y Li, Y Gao, J Zhao, L Li… - The Journal of Organic …, 2022 - ACS Publications
Persulfate-promoted radical cascade trifluoromethylthiolation of aryl acetylenes with AgSCF 3 provides a simple reaction system for the synthesis of SCF 3 -substituted dibenzazepines …
Number of citations: 11 pubs.acs.org
X Wei, Y Huang, Z Karimi, J Qu… - The Journal of Organic …, 2023 - ACS Publications
A novel DMAP-catalyzed [4+3] spiroannulation of pyrazolone-derived Morita–Baylis–Hillman carbonates with N-(o-chloromethyl)aryl amides was developed. This reaction led to the …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.